methyl [3-(dicyanomethylene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to methyl [3-(dicyanomethylene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate, often involves complex reactions that yield functionalized molecules with significant biological activity. For instance, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction demonstrates the intricate methods used to create these compounds, highlighting the versatility and creativity in synthetic organic chemistry (Nassiri & Milani, 2020).
Molecular Structure Analysis
The molecular structure of compounds within the indole derivative family, such as this compound, is characterized by complex arrangements that contribute to their diverse chemical properties. The crystal and molecular structure of related compounds has been determined by techniques like X-ray diffraction, revealing details about bond lengths, angles, and overall molecular geometry, which are crucial for understanding their reactivity and interactions with biological targets (Makaev et al., 2006).
Chemical Reactions and Properties
Indole derivatives participate in a variety of chemical reactions, leading to the formation of complex molecules with potential pharmaceutical applications. For example, the regioselective addition of aromatic amines to similar compounds results in the formation of methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, showcasing the chemical reactivity and versatility of these compounds (Koz’minykh et al., 2006).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and crystal structure, are essential for their practical application and formulation. These properties are often determined experimentally through various analytical techniques, contributing to a deeper understanding of how these compounds can be utilized in different contexts.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of indole derivatives are influenced by their intricate molecular structure. Research into these compounds reveals a broad spectrum of chemical behavior, enabling their application in creating novel materials, catalysts, and bioactive molecules. Understanding the chemical properties of these compounds is crucial for harnessing their potential in various scientific and industrial fields.
For more insights into the scientific research on similar compounds, the following references provide detailed information and analysis:
- (Nassiri & Milani, 2020)
- (Makaev et al., 2006)
- (Koz’minykh et al., 2006)
properties
IUPAC Name |
methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c1-20-12(18)8-17-11-5-3-2-4-10(11)13(14(17)19)9(6-15)7-16/h2-5H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMZNBMTQSGFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C(C#N)C#N)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351518 |
Source
|
Record name | Methyl [3-(dicyanomethylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5790-97-6 |
Source
|
Record name | Methyl [3-(dicyanomethylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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